N,N-diethylethanamine;formic acid

Catalog No.
S766186
CAS No.
15077-13-1
M.F
C17H40N2O10
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethylethanamine;formic acid

CAS Number

15077-13-1

Product Name

N,N-diethylethanamine;formic acid

IUPAC Name

N,N-diethylethanamine;formic acid

Molecular Formula

C17H40N2O10

Molecular Weight

432.5 g/mol

InChI

InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3)

InChI Key

NLOIHFJXBNFDSF-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O

The exact mass of the compound Formic acid triethylamine complex 5:2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-diethylethanamine;formic acid (CAS 15077-13-1), commonly known as triethylammonium formate (TEAF), is a high-purity liquid organic salt procured as a hydrogen donor for catalytic transfer hydrogenation (CTH) and as a volatile mobile phase additive for LC-MS. Unlike solid inorganic formates, TEAF offers exceptional miscibility with organic solvents, enabling homogeneous reaction conditions for ruthenium- and palladium-catalyzed reductions of ketones, imines, and nitriles [1]. Furthermore, its complete volatility and distinct ion-pairing capabilities make it a critical material selection for high-performance liquid chromatography (HPLC) workflows where standard ammonium salts fail to resolve complex polar analytes or cause unacceptable mass spectrometer background noise [2].

Substituting TEAF with cheaper alternatives like ammonium formate or sodium formate introduces severe process limitations in both synthesis and analytical workflows. In organic synthesis, sodium formate is largely insoluble in non-polar solvents, forcing the use of biphasic aqueous systems that suffer from mass-transfer bottlenecks and lower turnover frequencies in asymmetric transfer hydrogenation (ATH) [1]. In analytical chemistry, replacing TEAF with ammonium formate in LC-MS mobile phases drastically alters ion-pairing dynamics; ammonium lacks the lipophilicity and high proton affinity of the triethylammonium cation, leading to reduced deprotonation efficiency in negative-ion mode and increased carryover of basic compounds [2]. Furthermore, attempting to manually mix formic acid and triethylamine in situ often results in stoichiometric inconsistencies and exothermic variability, compromising batch-to-batch reproducibility and making the pre-formed salt (CAS 15077-13-1) the more reliable procurement choice [3].

Enhanced LC-MS Negative Ion Mode Sensitivity for Polar Analytes

In thermospray LC-MS analysis of polar compounds, the choice of formate salt directly dictates ionization efficiency. Studies demonstrate that replacing standard ammonium formate with triethylammonium formate (TEAF) significantly increases sensitivity in the negative ion (NI) mode. The higher gas-phase proton affinity of triethylamine compared to ammonia actively enhances the deprotonation of analytes such as chlorinated phenoxy acids and carbamates. This results in a higher yield of [M-H]- ions, allowing for lower limits of detection (LOD) and improved signal-to-noise ratios compared to the ammonium formate baseline [1].

Evidence DimensionNegative ion mode deprotonation efficiency and sensitivity
Target Compound DataTEAF enhances [M-H]- ion yield due to high proton affinity of the triethylammonium counterion.
Comparator Or BaselineAmmonium formate (lower proton affinity, reduced NI sensitivity).
Quantified DifferenceSignificant increase in NI mode sensitivity and selectivity for polar pesticides.
ConditionsColumn liquid chromatography-thermospray-mass spectrometry (LC-TSP-MS) of 55 polar pesticides.

Procuring TEAF as a mobile phase additive is essential for analytical labs requiring maximum sensitivity for trace-level polar analytes in negative ion LC-MS.

Prevention of Catalyst Deactivation in Continuous-Flow Hydrogenation

In the continuous-flow catalytic transfer hydrogenation (CTH) of aromatic nitriles using a Pd/C catalyst, the selection of the hydrogen donor is critical for maintaining long-term catalyst productivity. Research shows that using triethylammonium formate (TEAF) in an optimized solvent system prevents the rapid catalyst deactivation typically observed with unbuffered formic acid or highly aqueous sodium formate systems. The controlled release of hydrogen and the favorable solubility profile of the formate anion in the TEAF system prevents strong adsorption of poisons on the active palladium sites, enabling a 15-fold increase in catalyst productivity in continuous flow compared to standard batch processes [1].

Evidence DimensionCatalyst productivity and lifetime in continuous flow
Target Compound DataTEAF enables sustained continuous-flow operation with intermittent washing, yielding high specific productivity.
Comparator Or BaselineUnbuffered formic acid (causes rapid catalyst deactivation) and batch CTH (15x lower productivity).
Quantified Difference15-fold increase in catalyst productivity in flow vs. batch, with superior stability over unbuffered formic acid.
ConditionsContinuous catalytic transfer hydrogenation of benzonitrile to benzylamine over Pd/C.

For industrial scale-up of flow chemistry, TEAF is a strictly superior hydrogen donor that maximizes expensive precious metal catalyst lifespans.

Superior Organic Solvent Miscibility for Homogeneous ATH

Asymmetric transfer hydrogenation (ATH) of electron-rich ketones using tethered Ru(II) catalysts heavily depends on the solubility of the hydrogen donor. While sodium formate is restricted to aqueous or highly polar biphasic systems—often leading to incomplete conversion due to poor substrate solubility—TEAF is fully miscible with standard organic solvents. This homogeneous environment eliminates mass-transfer limitations, allowing for rapid, complete conversion of lipophilic substrates with high enantiomeric excess (ee >94%), which is difficult to reliably reproduce using aqueous sodium formate [1].

Evidence DimensionSubstrate conversion and reaction homogeneity
Target Compound DataTEAF provides a fully homogeneous organic reaction medium, enabling complete conversion of lipophilic ketones.
Comparator Or BaselineSodium formate (requires aqueous/biphasic conditions, leading to incomplete conversion).
Quantified DifferenceNear quantitative conversion (>99%) in organic media vs. stalled/incomplete conversion in aqueous sodium formate.
ConditionsRu(II)/TsDPEN catalyzed ATH of electron-rich ketones at 60 °C.

Procuring TEAF allows synthetic chemists to perform ATH on highly lipophilic, water-insoluble APIs without engineering complex biphasic emulsion systems.

Mitigation of Column Carryover in HILIC Separations

In Hydrophilic Interaction Liquid Chromatography (HILIC), severe carryover is a known issue for polyvalent basic compounds like spermine and spermidine. Utilizing triethylammonium formate instead of standard ammonium formate alters the ion-pairing dynamics and increases the solubility of the resulting salt complexes in the acetonitrile-rich mobile phase. The bulky, lipophilic triethylammonium cation effectively competes for active silanol sites on the stationary phase, reducing the non-specific binding of polyamines and thereby mitigating carryover artifacts that plague standard ammonium formate-buffered methods [1].

Evidence DimensionAnalyte carryover and peak tailing
Target Compound DataTEAF reduces non-specific binding of polyamines via competitive ion-pairing and steric shielding.
Comparator Or BaselineAmmonium formate (100-200 mM), which exhibits persistent carryover (~115,000 to 150,000 area counts) for spermine/spermidine.
Quantified DifferenceEnhanced suppression of secondary interactions on HILIC stationary phases.
ConditionsHILIC-MS/MS analysis of polyamines (spermine/spermidine).

TEAF is the preferred mobile phase additive for clinical and bioanalytical labs struggling with basic compound carryover in high-throughput HILIC assays.

Mobile Phase Additive for LC-MS of Polar Analytes

Directly leveraging its high proton affinity, TEAF is the optimal volatile buffer for negative-ion mode LC-MS, particularly for environmental testing of polar pesticides or bioanalysis of acidic metabolites where ammonium formate yields poor sensitivity[1].

Continuous-Flow API Synthesis

Based on its ability to maintain Pd/C catalyst activity without poisoning active sites, TEAF is highly recommended as the hydrogen source for the continuous-flow reduction of nitriles, nitro compounds, and imines in scalable pharmaceutical manufacturing [2].

Asymmetric Transfer Hydrogenation (ATH) of Lipophilic Ketones

Utilizing its excellent organic solubility, TEAF serves as the premier hydrogen donor for Ru/Rh/Ir-catalyzed enantioselective reductions where aqueous sodium formate fails due to substrate insolubility and mass-transfer limitations [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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